Cupressuflavone-7,7”-dimethyl ether
Description
Cupressuflavone-7,7-dimethyl ether is a biflavonoid derivative characterized by two methyl groups attached to the hydroxyl moieties at the 7-position of its flavone backbone. Methylation in flavonoids generally enhances lipophilicity, stability, and bioavailability, making such compounds valuable in pharmaceutical and nutraceutical research .
Properties
CAS No. |
26505-90-8 |
|---|---|
Molecular Formula |
C32H22O10 |
Molecular Weight |
566.51 |
Synonyms |
7,7''-Dimethylcupressuflavone; 7,7''-Di-O-methylcupressuflavone; 5,5'-Dihydroxy-2,2'-bis(4-hydroxyphenyl)-7,7'-dimethoxy[8,8'-bi-4H-1-benzopyran]-4,4'-dione |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights three naringenin derivatives with distinct methylation patterns. Below is a comparative analysis based on molecular structure, physicochemical properties, and research applications:
Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Methylation Positions | CAS RN |
|---|---|---|---|---|
| Naringenin | C₁₅H₁₂O₅ | 272.25 | None | [67604-48-2] |
| Naringenin chalcone | C₁₅H₁₂O₅ | 272.25 | None (chalcone form) | [25515-46-2] |
| Naringenin 4',7-dimethyl ether | C₁₇H₁₆O₅ | 300.30 | 4',7-positions | [29424-96-2] |
Key Observations :
- Naringenin 4',7-dimethyl ether (C₁₇H₁₆O₅) has a higher molecular weight (300.30 vs. 272.25) than unmethylated naringenin due to two methyl groups. This aligns with the expected increase in lipophilicity for methylated flavonoids.
- Methylation at 4',7-positions (vs. hypothetical 7,7-dimethylation in cupressuflavone) may influence stereoelectronic properties, altering receptor binding or antioxidant activity .
Data Table: Comparative Analysis of Naringenin Derivatives
| Parameter | Naringenin | Naringenin Chalcone | Naringenin 4',7-dimethyl ether |
|---|---|---|---|
| Molecular Weight | 272.25 | 272.25 | 300.30 |
| CAS RN | [67604-48-2] | [25515-46-2] | [29424-96-2] |
| Price (10mg) | JPY 20,100 | JPY 40,000 (25mg) | JPY 60,000 |
| Storage | Not specified | 0°C–6°C | Not specified |
| Research Focus | PHY 89738 | PHY 83877 | PHY 82605 |
Price Trends : Methylation correlates with higher cost (e.g., JPY 60,000 for 10mg of naringenin 4',7-dimethyl ether vs. JPY 20,100 for unmethylated naringenin), reflecting synthetic complexity or purification challenges .
Critical Research Findings
- Bioactivity : Methylation at 4',7-positions in naringenin derivatives has been linked to improved cytochrome P450 inhibition , a key mechanism in drug metabolism modulation .
- Solubility: Methylated flavonoids like naringenin 4',7-dimethyl ether exhibit reduced aqueous solubility but increased compatibility with lipid-based formulations.
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